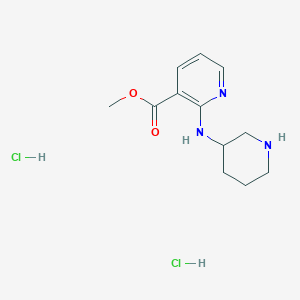

2-Amino-6-methylpyridine-3,4-dicarboxylic acid

Overview

Description

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-6-methylpyridine derivatives are valuable precursors in synthesizing a wide range of heterocyclic compounds. These compounds have significant medicinal value, often forming the core structure for pharmaceuticals targeting various diseases .

Structural and Electronic Analysis

Advanced computational methods like Møller–Plesset perturbation theory are used to investigate the structural and electronic properties of 2-Amino-6-methylpyridine derivatives. This analysis is crucial for understanding the compound’s reactivity and potential as a building block in more complex molecules .

Vibrational Spectroscopy

The vibrational spectra of these compounds, obtained through techniques like FT-IR and Raman spectroscopy, provide insights into their molecular structure. This information is essential for identifying and characterizing the compound in various states and environments .

Nonlinear Optical Materials

2-Amino-6-methylpyridine derivatives have been studied for their potential in optoelectronic applications. Their ability to exhibit third-order nonlinear optical properties makes them candidates for developing novel materials for photonic devices .

Optoelectronic Device Production

The thermal, optical, and mechanical properties of these compounds are investigated to determine their suitability for device production. Their stability and nonlinearity are particularly advantageous for creating efficient optoelectronic devices .

Pharmaceutical Intermediates

These derivatives serve as intermediates in pharmaceutical synthesis. Their role in the production of active pharmaceutical ingredients is critical, especially for drugs that require complex, multi-step syntheses .

Molecular Geometry and Charge Transfer Analysis

Density Functional Theory (DFT) calculations are performed to understand the molecular geometry and charge transfer mechanisms. This theoretical analysis supports the experimental findings and helps predict the compound’s behavior in various applications .

Bioactivity Studies

The involvement of 2-Amino-6-methylpyridine derivatives in bioactivities makes them a subject of interest in the development of bioactive materials. These studies can lead to the discovery of new drugs and therapeutic agents .

properties

IUPAC Name |

2-amino-6-methylpyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPJNLPARRDKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666464 | |

| Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89977-05-9 | |

| Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.